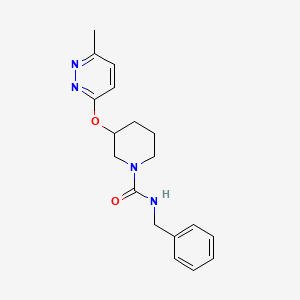

N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

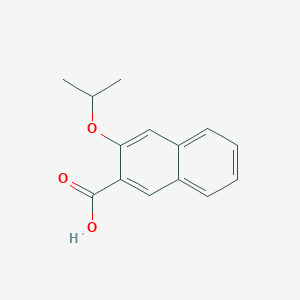

Descripción general

Descripción

“N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide” is a chemical compound that has been studied for its potential applications in the field of medicine . It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy .

Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis

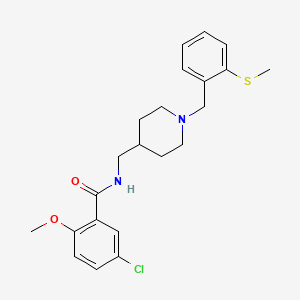

The molecular structure of “N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide” is complex, with a benzyl group attached to a piperidine ring, which is further connected to a pyridazine ring via an ether linkage .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide” include a molecular weight of 199.26 and a melting point range of 117-119 degrees Celsius .Aplicaciones Científicas De Investigación

- Pyrrolopyrazine derivatives, including N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide, exhibit antimicrobial properties. These compounds have been investigated for their ability to inhibit bacterial and fungal growth, making them potential candidates for novel antibiotics .

- Researchers have explored pyrrolopyrazine derivatives as antiviral agents. While the exact mechanism remains unclear, these compounds may interfere with viral replication or entry. N-benzyl-3-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxamide could contribute to this field by inhibiting viral infections .

- The pyrrolopyrazine scaffold often possesses antioxidant activity. Compounds like N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide may help protect cells from oxidative stress and contribute to overall health .

- Some pyrrolopyrazine derivatives exhibit antitumor properties. While further research is needed, N-benzyl-3-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxamide could potentially play a role in cancer therapy .

- 5H-pyrrolo[2,3-b]pyrazine derivatives, a subset of pyrrolopyrazines, have shown activity in kinase inhibition. These enzymes play crucial roles in cell signaling pathways, making them attractive targets for drug development. N-benzyl-3-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxamide might contribute to this area .

- Despite the importance of the pyrrolopyrazine scaffold, there is limited SAR research on it. Investigating the relationships between structural modifications and biological activities could guide the design of new lead compounds for various diseases .

Antimicrobial Activity

Antiviral Potential

Antioxidant Properties

Antitumor Effects

Kinase Inhibition

Structure-Activity Relationship (SAR) Research

Direcciones Futuras

The future directions for the research and development of “N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide” could involve further studies on its anti-tubercular activity, as well as its potential applications in other areas of medicine . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

Propiedades

IUPAC Name |

N-benzyl-3-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-14-9-10-17(21-20-14)24-16-8-5-11-22(13-16)18(23)19-12-15-6-3-2-4-7-15/h2-4,6-7,9-10,16H,5,8,11-13H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAPXSXYKQPSCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2759809.png)

![5-[(4-Hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2759810.png)

![3-Nitro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2759814.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2759816.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2759817.png)

![3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2759821.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)propane-1-sulfonamide](/img/structure/B2759824.png)

![N-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2759825.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2759828.png)

![methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2759829.png)